molecular formula C52H44P2Pt B12878612 [1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum

[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum

Cat. No.: B12878612
M. Wt: 925.9 g/mol
InChI Key: TXTACAZFYCHQNR-UHFFFAOYSA-N
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Description

[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: is a complex organometallic compound that features a platinum center coordinated to phosphine ligands and an ethynediyl-bridged bisbenzene structure. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum typically involves the following steps:

    Formation of the Ethynediyl-bridged Bisbenzene Ligand: This step involves the coupling of two benzene rings via an ethynediyl bridge. The reaction is usually carried out using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.

    Coordination to Platinum: The ethynediyl-bridged bisbenzene ligand is then reacted with a platinum precursor, such as platinum(II) chloride, in the presence of phosphine ligands. The reaction is typically carried out in a suitable solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can also occur, where the platinum center is reduced to a lower oxidation state.

    Substitution: The phosphine ligands can be substituted with other ligands, such as halides or other phosphines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the addition of catalytic amounts of other reagents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a platinum(IV) complex, while reduction may yield a platinum(0) complex.

Scientific Research Applications

[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation and cross-coupling reactions.

    Material Science: It is used in the development of advanced materials, including conductive polymers and nanomaterials.

    Medicinal Chemistry: The compound is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth.

    Coordination Chemistry: It serves as a model compound for studying the coordination chemistry of platinum and the electronic effects of phosphine ligands.

Mechanism of Action

The mechanism by which [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum center can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are key steps in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.

Comparison with Similar Compounds

[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: can be compared with other platinum-based compounds, such as:

    Cisplatin: A well-known anticancer drug that forms cross-links with DNA.

    Platinum(II) acetylacetonate: Used in catalysis and material science.

    Platinum(IV) chloride: A common precursor for various platinum complexes.

The uniqueness of [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum lies in its ethynediyl-bridged bisbenzene structure, which imparts distinct electronic properties and reactivity compared to other platinum compounds.

Properties

Molecular Formula

C52H44P2Pt

Molecular Weight

925.9 g/mol

IUPAC Name

(4-methylphenyl)-diphenylphosphane;2-phenylethynylbenzene;platinum

InChI

InChI=1S/2C19H17P.C14H10.Pt/c2*1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;/h2*2-15H,1H3;1-10H;

InChI Key

TXTACAZFYCHQNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C#CC2=CC=CC=C2.[Pt]

Origin of Product

United States

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